1-(1,3-Benzothiazol-2-yl)-2-hydroxyethanone
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Overview
Description
Guanosine monophosphate, also known as guanylic acid, is a nucleotide that is used as a monomer in RNA. It consists of a phosphate group, the pentose sugar ribose, and the nucleobase guanine. Guanosine monophosphate plays a crucial role in various biological processes, including serving as a precursor to guanosine triphosphate, which is essential for DNA replication, transcription, and translation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine monophosphate can be synthesized through the de novo pathway from xanthosine monophosphate. This process is catalyzed by the enzyme guanosine monophosphate synthetase, which facilitates the conversion of xanthosine monophosphate to guanosine monophosphate. The reaction conditions typically involve the presence of adenosine triphosphate and glutamine as substrates .
Industrial Production Methods
In industrial settings, guanosine monophosphate is produced through fermentation processes using microbial strains that are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain high-purity guanosine monophosphate .
Chemical Reactions Analysis
Types of Reactions
Guanosine monophosphate undergoes various chemical reactions, including:
Oxidation: Guanosine monophosphate can be oxidized to form guanosine diphosphate and guanosine triphosphate.
Reduction: Reduction reactions can convert guanosine monophosphate back to its nucleoside form, guanosine.
Substitution: Guanosine monophosphate can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as hydroxide ions and amines, can be used under basic conditions.
Major Products Formed
Oxidation: Guanosine diphosphate, guanosine triphosphate.
Reduction: Guanosine.
Substitution: Various guanosine derivatives depending on the nucleophile used.
Scientific Research Applications
Guanosine monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of RNA and other nucleotides.
Biology: Plays a role in signal transduction pathways as a second messenger.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular diseases and cancer.
Industry: Used as a flavor enhancer in the food industry due to its umami taste
Mechanism of Action
Guanosine monophosphate exerts its effects by acting as a second messenger in various cellular processes. It activates specific protein kinases, leading to the phosphorylation of target proteins and subsequent changes in cellular functions. The molecular targets include cyclic guanosine monophosphate-dependent protein kinases and ion channels .
Comparison with Similar Compounds
Guanosine monophosphate is unique compared to other nucleotides due to its specific role in RNA synthesis and signal transduction. Similar compounds include:
Adenosine monophosphate: Involved in energy transfer and signal transduction.
Cytidine monophosphate: Plays a role in the synthesis of phospholipids and RNA.
Uridine monophosphate: Essential for the synthesis of RNA and glycogen metabolism
Guanosine monophosphate stands out due to its involvement in both genetic information processing and cellular signaling pathways.
Properties
CAS No. |
122229-28-1 |
---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H7NO2S/c11-5-7(12)9-10-6-3-1-2-4-8(6)13-9/h1-4,11H,5H2 |
InChI Key |
HSWUSBZPQSYBDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CO |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CO |
Synonyms |
Ethanone, 1-(2-benzothiazolyl)-2-hydroxy- (9CI) |
Origin of Product |
United States |
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